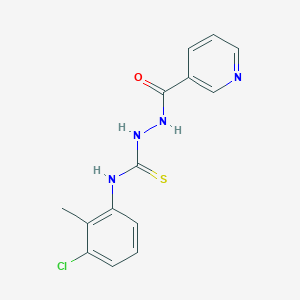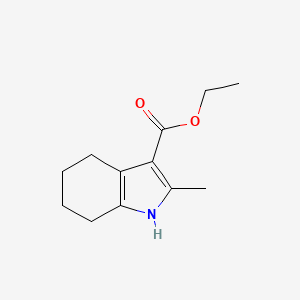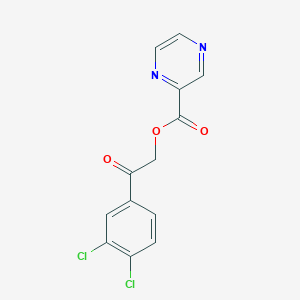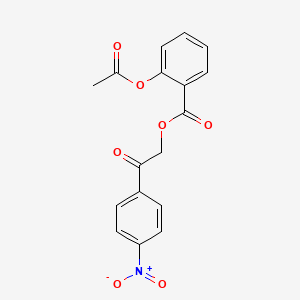
1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, a difluorophenyl ring, and a methylpiperazine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3,5-difluoroaniline with 4-methylpiperazine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The difluorophenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity. The difluorophenyl ring and methylpiperazine moiety contribute to its overall chemical stability and reactivity, enabling it to modulate biological pathways or chemical reactions effectively.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of thiourea.
1-(3,5-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)thiourea: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness: 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the difluorophenyl ring enhances its stability and reactivity, while the methylpiperazine moiety contributes to its solubility and potential interactions with biological targets.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C12H16F2N4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C12H16F2N4S/c1-17-2-4-18(5-3-17)16-12(19)15-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3,(H2,15,16,19) |
InChI Key |
OVILSVVUBZORGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863199.png)
![[1,1'-Biphenyl]-2,5-dicarboxamide](/img/structure/B10863203.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10863216.png)



![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863249.png)
![3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol](/img/structure/B10863250.png)
![6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B10863255.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863288.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863308.png)
![Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10863310.png)
